4-Cyano-N-(3-oxo-1-phenyl-3-(pyrrolidin-1-yl)prop-1-en-2-yl)benzamide
Description
Systematic IUPAC Nomenclature and Structural Representation
The IUPAC name of this compound is derived from its molecular structure:
- 4-cyano : Indicates a cyano group (-C≡N) at the para position of the benzamide ring.
- N-[(Z)-3-oxo-1-phenyl-3-pyrrolidin-1-ylprop-1-en-2-yl] : Specifies the substitution on the benzamide nitrogen. This segment includes:
Structural Representation
CAS Registry Number and Alternative Chemical Identifiers
Properties
Molecular Formula |
C21H19N3O2 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
4-cyano-N-[(Z)-3-oxo-1-phenyl-3-pyrrolidin-1-ylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C21H19N3O2/c22-15-17-8-10-18(11-9-17)20(25)23-19(14-16-6-2-1-3-7-16)21(26)24-12-4-5-13-24/h1-3,6-11,14H,4-5,12-13H2,(H,23,25)/b19-14- |
InChI Key |
ZGVXCWQCKDPJRD-RGEXLXHISA-N |
Isomeric SMILES |
C1CCN(C1)C(=O)/C(=C/C2=CC=CC=C2)/NC(=O)C3=CC=C(C=C3)C#N |
Canonical SMILES |
C1CCN(C1)C(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-N-(3-oxo-1-phenyl-3-(pyrrolidin-1-yl)prop-1-en-2-yl)benzamide typically involves multi-step organic reactions. One common approach is the condensation of 4-cyanobenzoyl chloride with 3-oxo-1-phenyl-3-(pyrrolidin-1-yl)prop-1-en-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Cyano-N-(3-oxo-1-phenyl-3-(pyrrolidin-1-yl)prop-1-en-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenyl and pyrrolidine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
4-Cyano-N-(3-oxo-1-phenyl-3-(pyrrolidin-1-yl)prop-1-en-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyano-N-(3-oxo-1-phenyl-3-(pyrrolidin-1-yl)prop-1-en-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Enamide Side Chain
The pyrrolidin-1-yl group in the target compound differentiates it from analogs with other cyclic amines. For instance, 3-Oxo-3-piperidin-1-yl-propionitrile (3b) () replaces pyrrolidine with piperidine, altering steric and electronic properties. Similarly, N-Benzyl-2-cyano-acetamide (3d) () lacks the enamide system entirely, highlighting the importance of the conjugated double bond for rigidity and π-π interactions.
Aromatic Ring Modifications
The phenyl group in the target compound’s enamide side chain contrasts with heteroaromatic substituents in analogs. For example:
- N-{(1Z)-1-(4-Chlorophenyl)-3-oxo-3-[(3-pyridinylmethyl)amino]-1-propen-2-yl}-4-methylbenzamide () substitutes phenyl with 4-chlorophenyl and introduces a pyridinylmethylamino group. The chlorine atom enhances lipophilicity, while the pyridine ring may facilitate hydrogen bonding .
- (Z)-N-(1-(6-Methoxypyridin-3-yl)-3-oxo-3-(4-phenylbutylamino)prop-1-en-2-yl)benzamide () replaces phenyl with methoxypyridin-3-yl, introducing a methoxy group that could improve solubility and metabolic stability .
Position and Role of the Cyano Group
The 4-cyano substitution on the benzamide core is a critical feature shared with Lecozotan Hydrochloride (), a 5-HT1A receptor antagonist. Lecozotan’s 4-cyano group is essential for receptor binding, suggesting that the target compound may also interact with similar targets . In contrast, compounds like 4-cyano-N-[2-cyano-5-[[2,6-dichloro-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl]carbamoyl]phenyl]-2-methyl-benzamide () feature additional cyano groups, which may enhance electron-withdrawing effects but increase molecular weight and complexity .
Pharmacological and Physicochemical Profiles
While the target compound’s bioactivity remains unspecified, structural parallels to pharmacologically active analogs provide insights:
- Lecozotan Hydrochloride () demonstrates the therapeutic relevance of 4-cyano-benzamide derivatives in neurological disorders. Its substitution with a piperazinyl-propyl group contrasts with the target’s pyrrolidinyl-enamide system, illustrating how side-chain modifications tailor receptor specificity .
Comparative Data Table
*Calculated based on molecular formula.
Key Research Findings
- Synthetic Flexibility : The enamide system allows modular substitution, enabling optimization of steric and electronic properties (e.g., ) .
- Cyano Group Significance: The 4-cyano position is conserved in bioactive compounds like Lecozotan, suggesting its role in target engagement .
- Heterocyclic vs. Phenyl Substituents : Pyridine-containing analogs () may offer improved solubility over purely phenyl-based structures .
Biological Activity
4-Cyano-N-(3-oxo-1-phenyl-3-(pyrrolidin-1-yl)prop-1-en-2-yl)benzamide, a compound with significant biological activity, has garnered attention in pharmacological research. This article explores its biological properties, including antimicrobial and anticancer activities, through a synthesis of recent studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 305.38 g/mol. The compound features a cyano group, a phenyl ring, and a pyrrolidine moiety, contributing to its diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that pyrrole derivatives, including those similar to this compound, exhibit potent antibacterial properties. For instance, compounds with similar structures demonstrated minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli , suggesting strong antibacterial potential .
Table 1: Antimicrobial Activity of Pyrrole Derivatives
| Compound Name | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 4-Cyano-N-(3-oxo-1-phenyl...) | 3.12 - 12.5 | Staphylococcus aureus |
| Isoniazid | 0.25 | Mycobacterium tuberculosis |
| Ciprofloxacin | 2 | Both pathogens |
Anticancer Activity
The compound's potential as an anticancer agent is also noteworthy. Research has shown that similar benzamide derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For example, certain derivatives have been reported to target specific pathways involved in tumor growth .
The biological activity of this compound is believed to involve the inhibition of key enzymes and receptors associated with cell signaling pathways. These pathways are crucial for cell survival and proliferation, making them viable targets for therapeutic intervention.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various pyrrole derivatives against clinical isolates of Staphylococcus aureus . The results indicated that compounds with structural similarities to 4-Cyano-N-(3-oxo...) exhibited significant growth inhibition at low concentrations .
- Anticancer Screening : In another study, a series of benzamide derivatives were screened for their anticancer properties against human cancer cell lines. The results showed that specific substitutions on the benzamide scaffold enhanced cytotoxicity against breast cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
